molecular formula C8H6ClNO3S B12966207 Benzo[d]oxazol-2-ylmethanesulfonyl chloride

Benzo[d]oxazol-2-ylmethanesulfonyl chloride

Cat. No.: B12966207
M. Wt: 231.66 g/mol
InChI Key: ZTVJEUHWCUCFJE-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]oxazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzo[d]oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with an amine can yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of benzo[d]oxazol-2-ylmethanesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazol-2-ylmethanesulfonyl chloride is unique due to its specific combination of the benzoxazole ring and the sulfonyl chloride group. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development .

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

1,3-benzoxazol-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C8H6ClNO3S/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2

InChI Key

ZTVJEUHWCUCFJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CS(=O)(=O)Cl

Origin of Product

United States

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